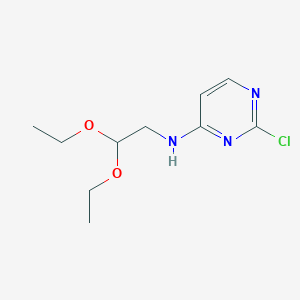

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Description

Systematic IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic chemistry and substituted pyrimidines. The IUPAC name "this compound" reflects the precise structural organization of this molecule. The nomenclature system begins with the parent heterocycle "pyrimidine," which consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The systematic naming process identifies the primary functional group as an amine at position 4 of the pyrimidine ring, designated as "pyrimidin-4-amine."

The substitution pattern is systematically described through the positioning of functional groups according to IUPAC conventions. The chloro substituent occupies position 2 of the pyrimidine ring, indicated by the prefix "2-chloro." The nitrogen atom of the amine group carries a complex alkyl substituent, specifically a 2,2-diethoxyethyl group, which is designated in the nomenclature as "N-(2,2-diethoxyethyl)." This substituent name reflects the presence of two ethoxy groups attached to the second carbon of an ethyl chain that connects to the nitrogen atom. The complete systematic name thus accurately conveys the molecular architecture and provides unambiguous identification of the compound's structure.

The systematic nomenclature approach ensures consistent communication within the scientific community and facilitates accurate database searches and literature reviews. This naming convention follows the hierarchical system where the heterocyclic core takes precedence, followed by substituents listed in order of priority and position. The systematic name serves as the definitive identifier for this compound across various chemical databases and scientific publications.

Properties

IUPAC Name |

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3O2/c1-3-15-9(16-4-2)7-13-8-5-6-12-10(11)14-8/h5-6,9H,3-4,7H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCMQKDCRALOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC1=NC(=NC=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine typically involves:

Step 1: Synthesis of 2-chloropyrimidine core

The pyrimidine ring is functionalized with a chlorine atom at the 2-position, which serves as a good leaving group for subsequent nucleophilic substitution.Step 2: Introduction of the 2,2-diethoxyethyl amine substituent at the 4-position

This step generally involves nucleophilic substitution of a leaving group (often chlorine or other halogen) at the 4-position of the pyrimidine ring with 2,2-diethoxyethylamine.

Preparation of 2-Chloropyrimidine Core

Based on related patents and research, the preparation of 2-chloropyrimidine derivatives such as 2-chloro-4,6-dimethoxypyrimidine involves multi-step processes including salt formation, cyanamide reaction, and condensation reactions:

| Step | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| A | Salt forming | Malononitrile, methanol, HCl | 0-20 atm HCl, -25 to 120 °C, 1-8 h | Formation of dimethyl propylene diimine dihydrochloride salt |

| B | Cyanamide reaction | Potassium hydroxide, cyanamide | 0-100 °C, 1-10 h | Formation of 3-amino-3-methoxy-N-cyano intermediate |

| C | Condensation | Catalyst, composite solvents | Variable | Formation of 2-chloro-4,6-dimethoxypyrimidine crystals |

This method, although specific for 2-chloro-4,6-dimethoxypyrimidine, provides insight into the preparation of chloropyrimidine cores with high yield and purity.

Amination at the 4-Position with 2,2-Diethoxyethylamine

The key step to obtain this compound is the nucleophilic substitution of the 4-position chlorine (or other leaving group) by 2,2-diethoxyethylamine. This reaction is typically performed under mild heating in an appropriate solvent such as ethanol, acetonitrile, or DMF, often in the presence of a base to facilitate substitution.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Nucleophile | 2,2-Diethoxyethylamine | Used in slight excess to drive reaction |

| Solvent | Ethanol, acetonitrile, or DMF | Polar aprotic solvents preferred |

| Temperature | 50-100 °C | Moderate heating to promote substitution |

| Reaction Time | 4-24 hours | Depending on reactivity and solvent |

| Base | Triethylamine or similar bases (optional) | To neutralize HCl formed and promote substitution |

This substitution yields the desired this compound with the amine group replacing the chlorine at the 4-position.

Representative Experimental Procedure (Inferred)

Starting Material Preparation : Obtain or synthesize 2,4-dichloropyrimidine or 2-chloro-4-chloropyrimidine derivative.

-

- Dissolve 2-chloropyrimidine derivative (1 equiv) in dry acetonitrile or ethanol.

- Add 2,2-diethoxyethylamine (1.1-1.5 equiv) and a base such as triethylamine (1 equiv).

- Stir the mixture at 60-80 °C under nitrogen atmosphere for 8-12 hours.

- Monitor reaction progress by TLC or HPLC.

-

- Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

- Wash organic layer with brine, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure and purify the residue by column chromatography or recrystallization.

Summary Table of Preparation Methods

Research Findings and Notes

The use of composite solvents and controlled reaction conditions in the initial pyrimidine core synthesis significantly improves yield and purity.

Nucleophilic substitution reactions on chloropyrimidines are well-documented and tolerate a variety of amines, including alkoxyalkyl amines like 2,2-diethoxyethylamine, facilitating the introduction of the desired substituent at the 4-position.

Optimization of reaction parameters such as temperature, solvent, and stoichiometry is critical to maximize product yield and minimize side reactions.

Purification by column chromatography or recrystallization is essential to obtain analytically pure this compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The diethoxyethyl group can be hydrolyzed to form the corresponding alcohol and aldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the diethoxyethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new pyrimidine derivative with the amine group replacing the chlorine atom.

Scientific Research Applications

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It can be used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is not well-documented. like other pyrimidine derivatives, it likely interacts with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine and related compounds:

Structural and Functional Insights

Substituent Effects on Solubility :

- The diethoxyethyl group in the target compound introduces polarity via ethoxy moieties, likely improving aqueous solubility compared to lipophilic substituents like the trifluoromethyl benzyl group in AWB124 .

- Conversely, 2,4-dichlorobenzyl () and trifluoromethyl benzyl () substituents increase hydrophobicity, which may enhance membrane permeability but reduce solubility .

Biological Activity :

- CPR3/CPR4 () exhibit dual degradation of Src and IGF-1R proteins, a rare property among PROTACs. Their pyrazole substituent enables efficient binding to E3 ligases .

- BPN-15477 () targets splicing defects in genetic disorders, leveraging the pyridylmethyl group for specific RNA interactions .

Synthesis and Yield: The 2,4-dichlorobenzyl derivative () achieved a 93% yield using DIEA in dichloroethane, indicating efficient coupling .

Physicochemical and ADMET Comparisons

LogP and Molecular Weight :

ADMET :

- Pareto optimization in ranked compounds with balanced solubility and toxicity, suggesting the diethoxyethyl derivative may align with these criteria .

Biological Activity

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This compound's structural features enable it to interact with various biological targets, influencing several biochemical pathways.

Chemical Structure and Properties

- Molecular Formula : C10H16ClN3O2

- Molecular Weight : 233.71 g/mol

- CAS Number : 55662-54-9

The compound features a pyrimidine ring substituted with a chloro group and a diethoxyethyl side chain, which contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with the acetyl-CoA carboxylase (ACC) enzyme. This enzyme is crucial in fatty acid biosynthesis, and the compound's inhibition of ACC leads to significant biochemical effects:

- Target Enzyme : Acetyl-CoA Carboxylase

- Biochemical Pathway Affected : Fatty Acid Biosynthesis

- Resulting Biological Activities :

- Antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Potential antifungal properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects. In vitro studies have demonstrated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound has potential as a broad-spectrum antibacterial agent.

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. Notably, it has been shown to:

- Alter kinase activity involved in cell signaling.

- Impact gene expression patterns related to cell growth and metabolism.

Case Studies

-

Antibacterial Efficacy Against MRSA :

A study highlighted the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). At elevated concentrations, it demonstrated a significant bactericidal effect, disrupting bacterial cell membranes and leading to cell death. -

In Vivo Studies :

Animal model investigations revealed that at low doses, the compound exhibited minimal toxicity while maintaining its antimicrobial efficacy. This suggests a favorable therapeutic window for potential clinical applications.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates:

- Absorption : Moderate bioavailability predicted based on Lipinski's rule of five.

- Metabolism : Interaction with cytochrome P450 enzymes suggests metabolic pathways that may influence its therapeutic potential.

- Distribution : The compound is distributed through various transporters within cells, facilitating its action at target sites.

Q & A

Q. What synthetic routes are recommended for 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution reactions. A common approach is reacting 2,4-dichloropyrimidine with 2,2-diethoxyethylamine under controlled conditions. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity .

- Catalysts : Use of bases like N,N-diisopropylethylamine (DIPEA) improves yield by neutralizing HCl byproducts .

- Temperature : Microwave-assisted synthesis (120–150°C) reduces reaction time and improves regioselectivity .

Example Reaction Conditions Table:

| Parameter | Optimal Range | Source |

|---|---|---|

| Solvent | 1,4-dioxane | |

| Base | DIPEA (2.0 equiv) | |

| Temperature | 120°C (microwave) | |

| Reaction Time | 30–60 minutes |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. The diethoxyethyl group’s protons resonate at δ 3.5–4.0 ppm (quartet) and δ 1.2 ppm (triplet) .

- X-ray Crystallography : Resolves bond lengths and angles. For pyrimidine derivatives, intermolecular hydrogen bonds (N–H⋯N) stabilize crystal packing .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₇ClN₃O₂⁺ requires m/z 258.1004) .

Advanced Research Questions

Q. How does the diethoxyethyl substituent influence biological activity compared to other pyrimidine derivatives?

Methodological Answer: The diethoxyethyl group enhances solubility and modulates target binding. Comparative studies with analogs (e.g., 2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine) show:

- Solubility : Diethoxyethyl improves aqueous solubility (>5 mg/mL vs. <1 mg/mL for hydrophobic analogs) .

- Target Affinity : Molecular docking suggests the ethoxy groups form hydrogen bonds with acetyl-CoA carboxylase’s active site, unlike pyridinylmethyl analogs .

- Cellular Uptake : Active transport via organic cation transporters is more efficient due to reduced polarity .

Q. How can researchers resolve contradictions in stability data under varying environmental conditions?

Methodological Answer: Stability discrepancies arise from environmental factors (light, pH). Mitigation strategies include:

- Degradation Kinetics : Use HPLC to track degradation products. For example, hydrolysis of the diethoxyethyl group generates ethanol byproducts under acidic conditions (pH < 5) .

- Storage Optimization : Store at −20°C in amber vials to prevent photodegradation. Lyophilization improves long-term stability .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to simulate long-term storage .

Q. What experimental designs are recommended for evaluating enzyme inhibition while minimizing off-target effects?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based assays (e.g., acetyl-CoA carboxylase inhibition) with ATP/NADPH cofactors. Include negative controls (e.g., omitting substrate) to rule out nonspecific binding .

- Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target interactions. For PROTAC applications, validate degradation via Western blot (e.g., IGF-1R/Src proteins) .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) to calculate IC₅₀ values .

Q. How can computational modeling predict binding affinity to targets like acetyl-CoA carboxylase?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions. Focus on hydrogen bonds between the pyrimidine ring’s nitrogen atoms and the enzyme’s Arg⁷³² residue .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

- Experimental Validation : Compare predicted binding energies (ΔG) with surface plasmon resonance (SPR) data (e.g., KD = 0.2 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.